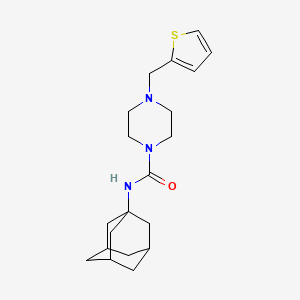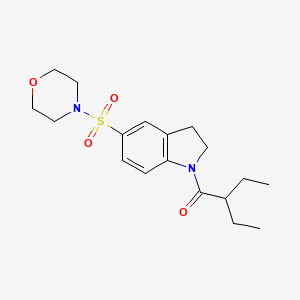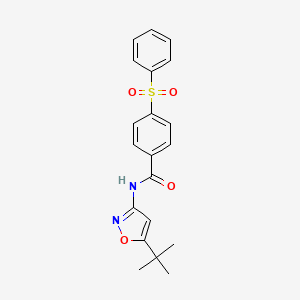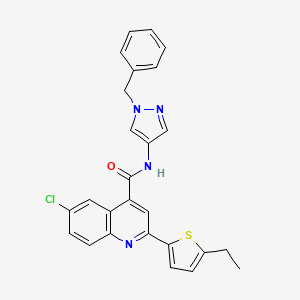
N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide, also known as A-366, is a novel and potent inhibitor of the histone methyltransferase G9a. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide inhibits the activity of G9a by binding to the enzyme's active site. This prevents G9a from methylating histone H3 at lysine 9, which is required for the repression of tumor suppressor genes. N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide has also been shown to induce the expression of tumor suppressor genes, such as p21 and p16, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on G9a, N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide has been shown to modulate other epigenetic regulators, such as LSD1 and DNMT1. N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide has also been shown to induce the differentiation of embryonic stem cells into neural progenitor cells, suggesting its potential applications in regenerative medicine. However, further studies are needed to fully understand the biochemical and physiological effects of N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of G9a, making it a valuable tool for studying the role of G9a in epigenetic regulation and disease. N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and potential toxicity are not fully understood. Further studies are needed to evaluate the safety and efficacy of N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide in animal models and humans.
Orientations Futures
There are several future directions for the study of N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide. One area of research is the development of more potent and selective inhibitors of G9a. Another area of research is the evaluation of N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide in preclinical and clinical studies for the treatment of cancer and other diseases. N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide has also shown potential applications in regenerative medicine, and further studies are needed to explore its potential in this field. Overall, N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide is a promising compound with significant potential for the development of novel therapeutics.
Applications De Recherche Scientifique
N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. The compound has been shown to inhibit the activity of G9a, a histone methyltransferase that plays a critical role in the regulation of gene expression. G9a has been implicated in the development and progression of various types of cancer, including breast, lung, and liver cancer. N-1-adamantyl-4-(2-thienylmethyl)-1-piperazinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(1-adamantyl)-4-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3OS/c24-19(21-20-11-15-8-16(12-20)10-17(9-15)13-20)23-5-3-22(4-6-23)14-18-2-1-7-25-18/h1-2,7,15-17H,3-6,8-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGJVBLMZLUOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Adamantan-1-YL)-4-[(thiophen-2-YL)methyl]piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4654843.png)





![N-[1-allyl-4-(4-chlorophenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-ylidene]-4-bromobenzenesulfonamide hydrobromide](/img/structure/B4654882.png)
![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4654887.png)


![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4654906.png)

![methyl 2-({[2-(3-bromophenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4654930.png)
